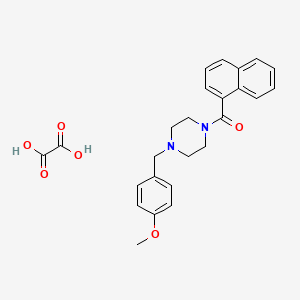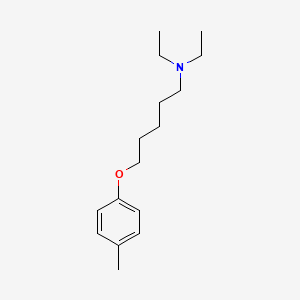![molecular formula C19H30N2OS B4710375 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4710375.png)
2-{1-(3-methyl-2-buten-1-yl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol
Descripción general
Descripción
2-{1-(3-methyl-2-buten-1-yl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a piperazine derivative that has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is not fully understood. However, it has been shown to exhibit its biological activity through the modulation of various cellular pathways, including the inhibition of protein kinases and the activation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit significant anti-inflammatory, antioxidant, and anti-tumor activity. Additionally, it has been shown to modulate various cellular pathways, including the regulation of cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol in lab experiments include its high potency and specificity. Additionally, this compound is relatively easy to synthesize and purify, making it an attractive candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol. One area of research is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to better understand its potential toxicity. Finally, research is needed to explore the potential applications of this compound in other fields such as agriculture and environmental science.
Aplicaciones Científicas De Investigación
2-{1-(3-methyl-2-buten-1-yl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been the subject of extensive research due to its potential applications in various fields. One of the main areas of research is its potential as a therapeutic agent. Studies have shown that this compound exhibits significant activity against various diseases such as cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
2-[1-(3-methylbut-2-enyl)-4-[(4-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-16(2)8-10-21-12-11-20(15-18(21)9-13-22)14-17-4-6-19(23-3)7-5-17/h4-8,18,22H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVXFVLEQLBCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC=C(C=C2)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24798522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4710305.png)
![N-(4-fluorophenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4710308.png)


![4-[3-(2-thienyl)acryloyl]morpholine](/img/structure/B4710329.png)
![8-tert-butyl-4-(4-isopropylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4710338.png)
![5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4710348.png)
![4-chloro-N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4710355.png)
![1-benzyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4710359.png)
![butyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4710361.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide](/img/structure/B4710365.png)

![(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4710381.png)